molecular formula C23H20N2O3S B10949070 (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10949070
M. Wt: 404.5 g/mol
InChI Key: ZJTCZISKKJMOCE-LDADJPATSA-N
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Description

(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound with a unique structure that combines elements of thiazole, benzoxadiazocin, and methano frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzoxadiazocin intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, methylbenzylidene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-pressure reactions, temperature control, and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one stands out due to its unique combination of thiazole and benzoxadiazocin frameworks. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

(13E)-16-acetyl-9-methyl-13-[(4-methylphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C23H20N2O3S/c1-13-8-10-15(11-9-13)12-18-21(27)25-20-16-6-4-5-7-17(16)28-23(3,19(20)14(2)26)24-22(25)29-18/h4-12,19-20H,1-3H3/b18-12+

InChI Key

ZJTCZISKKJMOCE-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Origin of Product

United States

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